molecular formula C19H11ClF2N4OS B2517577 3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine CAS No. 1111170-77-4

3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine

Cat. No.: B2517577
CAS No.: 1111170-77-4
M. Wt: 416.83
InChI Key: AHWDRNJEOGUANT-UHFFFAOYSA-N
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Description

3-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is a heterocyclic compound featuring a pyridazine core linked to a 1,2,4-oxadiazole moiety via a sulfanylmethyl bridge. The oxadiazole ring is substituted with a 3-chloro-4-fluorophenyl group, while the pyridazine ring bears a 2-fluorophenyl substituent. This structure combines electron-withdrawing halogen atoms (Cl, F) on aromatic rings, which may enhance metabolic stability and influence binding interactions in biological targets.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF2N4OS/c20-13-9-11(5-6-15(13)22)19-23-17(27-26-19)10-28-18-8-7-16(24-25-18)12-3-1-2-4-14(12)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWDRNJEOGUANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyridazine moiety. Common reagents used in these reactions include chlorinated solvents, fluorinated reagents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Applications

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds similar to 3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine. For instance, derivatives containing the oxadiazole moiety have demonstrated significant efficacy against various fungal strains, including Candida albicans, with minimal inhibitory concentration (MIC) values indicating superior performance compared to traditional antifungals like fluconazole .

Case Study:
A study synthesized several oxadiazole derivatives and tested their antifungal activity. Compounds that incorporated similar structural features exhibited MIC values as low as 25 µg/mL against resistant strains of fungi .

2. Antibacterial Properties

The compound's structural analogs have shown promising antibacterial activity. Research indicates that derivatives featuring the pyridazine scaffold can inhibit bacterial growth effectively against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study:
In one study, a series of pyridazine derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited potent activity with MIC values comparable to established antibiotics .

3. Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. The incorporation of the oxadiazole ring in various chemical frameworks has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in several cancer cell lines.

Case Study:
A notable investigation focused on the synthesis of pyridazine derivatives and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that some derivatives induced significant cytotoxicity, suggesting that the oxadiazole-pyridazine hybrids could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of 3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

  • Structure : Pyridazine linked to a 3-(trifluoromethyl)phenyl-substituted oxadiazole via sulfanylmethyl, with a 3-methoxyphenyl group on pyridazine.
  • The methoxy (OCH₃) substituent is electron-donating, contrasting with the target compound’s 2-fluorophenyl group.
  • Implications : CF₃ may enhance metabolic resistance but reduce solubility compared to Cl/F. The OCH₃ group could alter electronic distribution and binding kinetics .

3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

  • Structure : Features ethyl groups on both the oxadiazole and pyridazine aromatic rings.
  • Key Differences : Ethyl (C₂H₅) substituents are electron-donating and hydrophobic, unlike the halogenated rings in the target compound.
  • Implications : Increased hydrophobicity may improve membrane permeability but reduce solubility. The absence of halogens might decrease stability under oxidative conditions .

Benzimidazolone-Oxadiazole Derivatives

4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 46)

  • Structure : Oxadiazole linked to a benzimidazolone core via a phenethyl chain.
  • Key Differences : The benzimidazolone core replaces pyridazine, and the sulfanyl linker is absent.
  • Implications : The benzimidazolone moiety may engage in hydrogen bonding distinct from pyridazine. Phenethyl chains could enhance rigidity but reduce conformational flexibility .

Substituent Effects on Physicochemical Properties

Compound Type Substituents (Oxadiazole/Pyridazine) Molecular Weight (g/mol) LogP* Key Features
Target Compound 3-Cl-4-F-phenyl / 2-F-phenyl ~420 (estimated) ~3.5 Halogens enhance stability and polarity
Compound 3-CF₃-phenyl / 3-OCH₃-phenyl ~435 (calculated) ~4.2 CF₃ increases lipophilicity
Compound 1 4-Et-phenyl / 4-Et-phenyl 402.52 ~4.8 Ethyl groups boost hydrophobicity
Compound 46 4-Cl-phenethyl / Benzimidazolone ~385 (estimated) ~3.0 Rigid benzimidazolone core

*LogP values are estimated based on substituent contributions.

Structural Characterization

  • NMR Trends : ’s compound shows aromatic proton shifts at δ 7.26–8.07 ppm, typical for halogenated aryl groups. The target compound’s 2-fluorophenyl group would likely exhibit similar deshielding .

Biological Activity

The compound 3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is a novel derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H14ClF2N4OS\text{C}_{17}\text{H}_{14}\text{ClF}_2\text{N}_4\text{OS}

This structure incorporates a pyridazine core with an oxadiazole moiety and various halogenated phenyl groups, which are known to influence biological activity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Antimicrobial Activity

Numerous studies have demonstrated that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to this structure have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

A study on oxadiazole derivatives indicated that these compounds possess strong antibacterial and antifungal activities, often outperforming traditional antibiotics in terms of effectiveness against resistant strains . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

Research has highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. The compound's structure allows for interaction with multiple biological targets involved in cell proliferation and apoptosis. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 1: Summary of Anticancer Activity in Related Compounds

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-715Induces apoptosis via caspase activation
Compound BHCT11620Inhibits topoisomerase activity
Target CompoundMCF-7 & HCT116TBDTBD

Other Biological Activities

In addition to antimicrobial and anticancer properties, derivatives of this compound have been investigated for anti-inflammatory and analgesic effects. The presence of halogen substituents is often linked to enhanced biological activity due to increased lipophilicity and improved interaction with biological membranes .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various oxadiazole derivatives against Mycobacterium bovis. The results indicated that certain derivatives exhibited potent inhibitory effects on both active and dormant phases of the bacteria, suggesting potential for treating tuberculosis .
  • Antitumor Activity : Another study focused on the antiproliferative effects of similar pyridazine derivatives on breast cancer cells. The findings revealed that these compounds could significantly reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction .

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